molecular formula C7H5BrF3N B1266074 2-Bromo-6-(trifluoromethyl)aniline CAS No. 58458-13-2

2-Bromo-6-(trifluoromethyl)aniline

Cat. No. B1266074
CAS RN: 58458-13-2
M. Wt: 240.02 g/mol
InChI Key: BQSYRDIUPNIUGC-UHFFFAOYSA-N
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Patent
US03976633

Procedure details

2'-Bromo-6'-trifluoromethylacetanilide in 50% aqueous sulfuric acid is warmed on a steam bath for 2 hours, then refluxed for 1 hour. Cooling and dilution with water gives 2-bromo-6-trifluoromethylaniline.
Name
2'-Bromo-6'-trifluoromethylacetanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[C:3]=1[NH:4]C(=O)C.O>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:13])([F:15])[F:14])[C:3]=1[NH2:4]

Inputs

Step One
Name
2'-Bromo-6'-trifluoromethylacetanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(NC(C)=O)C(=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.